1-Hexylcyclopropan-1-amine

Regioisomerism Structural isomer differentiation Covalent inhibitor design

1-Hexylcyclopropan-1-amine (CAS 1492573-64-4) is a primary aliphatic amine with the molecular formula C₉H₁₉N and a molecular weight of 141.25 g/mol. It belongs to the 1-substituted cyclopropylamine class, featuring a strained three-membered cyclopropane ring with the amino group and n-hexyl chain attached to the same ring carbon (SMILES: CCCCCCC1(N)CC1).

Molecular Formula C9H19N
Molecular Weight 141.25 g/mol
Cat. No. B13605354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hexylcyclopropan-1-amine
Molecular FormulaC9H19N
Molecular Weight141.25 g/mol
Structural Identifiers
SMILESCCCCCCC1(CC1)N
InChIInChI=1S/C9H19N/c1-2-3-4-5-6-9(10)7-8-9/h2-8,10H2,1H3
InChIKeyIMFIANZBXBDFNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Hexylcyclopropan-1-amine (CAS 1492573-64-4): Procurement-Relevant Baseline for a 1-Substituted Cyclopropylamine Research Building Block


1-Hexylcyclopropan-1-amine (CAS 1492573-64-4) is a primary aliphatic amine with the molecular formula C₉H₁₉N and a molecular weight of 141.25 g/mol . It belongs to the 1-substituted cyclopropylamine class, featuring a strained three-membered cyclopropane ring with the amino group and n-hexyl chain attached to the same ring carbon (SMILES: CCCCCCC1(N)CC1) [1]. Cyclopropylamines are recognized privileged scaffolds in medicinal chemistry due to their ring strain (~27.5 kcal/mol), conformational rigidity, and capacity for mechanism-based covalent inhibition of flavin-dependent enzymes such as lysine-specific demethylase 1 (KDM1A/LSD1) and monoamine oxidases (MAO A/B) [2][3]. 1-Hexylcyclopropan-1-amine is primarily supplied as a research chemical and synthetic intermediate, with commercial availability typically at ≥95% purity from specialty chemical vendors .

Why 1-Hexylcyclopropan-1-amine Cannot Be Replaced by Shorter-Chain or Regioisomeric Cyclopropylamine Analogs


Generic interchange of 1-substituted cyclopropylamines is precluded by three interacting structural variables that govern both physicochemical and pharmacological behavior: (i) alkyl chain length, which determines lipophilicity (LogP) and thereby membrane permeability, metabolic stability, and off-target binding ; (ii) the position of the amine relative to the cyclopropane ring, which dictates the geometry of covalent adduct formation with flavin cofactors and thus target selectivity [1]; and (iii) the conformational rigidity imparted by the cyclopropane ring itself, which restricts the rotational freedom available to linear amine analogs such as hexylamine [2]. Published structure–activity relationship (SAR) studies on the 1-substituted cyclopropylamine chemotype demonstrate that increasing substituent bulk systematically shifts selectivity away from monoamine oxidases (MAO A/B) and toward KDM1A [1]. These compound-specific parameters mean that a shorter-chain homolog (e.g., 1-methyl- or 1-ethylcyclopropanamine) or a regioisomer (e.g., 1-cyclopropylhexan-1-amine) will exhibit materially different LogP, target engagement, and cellular efficacy profiles, making blind substitution scientifically and commercially unsound.

1-Hexylcyclopropan-1-amine: Quantified Differentiation Dimensions for Scientific Procurement Decisions


Regioisomeric Structural Differentiation Versus 1-Cyclopropylhexan-1-amine: Amine-on-Ring Versus Amine-on-Chain Architecture

1-Hexylcyclopropan-1-amine (SMILES: CCCCCCC1(N)CC1) bears the primary amine directly on the cyclopropane ring carbon, whereas its regioisomer 1-cyclopropylhexan-1-amine (CAS 535925-67-8, SMILES: CCCCCC(N)C1CC1) positions the amine on the exocyclic α-carbon of the hexyl chain . In the context of mechanism-based irreversible inhibition of flavin-dependent amine oxidases (KDM1A, MAO A/B), the amine-on-ring architecture is structurally analogous to tranylcypromine (2-phenylcyclopropylamine), where the cyclopropane ring directly participates in covalent FAD adduct formation upon enzyme-catalyzed oxidation [1]. By contrast, the amine-on-chain regioisomer places the nucleophilic nitrogen one bond further from the strained ring, altering both the trajectory of FAD adduct formation and the kinetics of ring opening. The 1-substituted cyclopropylamine pharmacophore (amine on ring) has been validated across multiple chemical series as the minimal covalent warhead for KDM1A engagement, with X-ray crystallography confirming distinct adduct geometries for the two trans stereoisomers [1].

Regioisomerism Structural isomer differentiation Covalent inhibitor design Flavin cofactor adduct geometry

Lipophilicity Differentiation Across the 1-Alkylcyclopropylamine Homologous Series: LogP Gradient Drives Membrane Permeability and Selectivity

The n-hexyl substituent confers substantially higher lipophilicity compared to shorter-chain 1-alkylcyclopropylamine homologs. The closest available experimental LogP datum for a structurally proximal compound is 1-cyclopropylhexan-1-amine (LogP = 2.43, Fluorochem ). For comparison, cyclopropylamine itself has an experimental LogP of 0.07 , and 1-cyclopropyl-2-propanamine has an ACD/LogP of 1.11 . This represents a LogP increase of approximately 2.36 log units from the parent cyclopropylamine to the hexyl-substituted scaffold, corresponding to a ~230-fold increase in octanol-water partition coefficient. The Vianello et al. (2014) SAR study on 1-substituted cyclopropylamine KDM1A inhibitors explicitly demonstrated that introduction of bulkier hydrophobic substituents on the cyclopropylamine ring improved both KDM1A inhibitory potency and selectivity over MAO A and MAO B [1]. While specific IC₅₀ data for 1-hexylcyclopropan-1-amine has not been reported in peer-reviewed literature, the class-level SAR trajectory indicates that the hexyl chain occupies a lipophilicity range (estimated LogP ~2.0–2.8) consistent with balanced cell permeability and reduced MAO off-target engagement.

Lipophilicity LogP Membrane permeability Structure-activity relationship CNS drug design

Class-Level KDM1A Versus MAO Selectivity Driven by Substituent Bulk: Evidence from 1-Substituted Cyclopropylamine SAR Studies

The Vianello et al. (2014) study on 1-substituted cyclopropylamine derivatives established that 'the molecules were all found to covalently inhibit KDM1A and to become increasingly selective against human monoamine oxidases MAO A and MAO B through the introduction of bulkier substituents on the cyclopropylamine ring' [1]. This class-level SAR principle was further refined by Pieroni et al. (2015), who demonstrated that α-substituted cyclopropylamine derivatives achieve single-digit nanomolar IC₅₀ values against KDM1A with high selectivity in secondary MAO assays [2]. The parent scaffold tranylcypromine (2-phenylcyclopropylamine) exhibits limited selectivity: KDM1A IC₅₀ = 20.7 μM, MAO A IC₅₀ = 2.3 μM, MAO B IC₅₀ = 0.95 μM . The introduction of bulkier 1-substituents (including alkyl chains) systematically reduces MAO engagement while maintaining or enhancing KDM1A inhibition [1][3]. 1-Hexylcyclopropan-1-amine, bearing a flexible n-hexyl substituent at the 1-position of the cyclopropane ring, is positioned within this SAR trajectory as a maximal-alkyl-chain analog suitable for probing the steric tolerance of the KDM1A active site and for use as a lipophilic comparator in medicinal chemistry optimization programs.

KDM1A/LSD1 inhibition MAO selectivity Epigenetic cancer therapy Covalent inhibitors Tranylcypromine scaffold

Conformational Rigidity Advantage Over Linear Alkylamine Analogs: Cyclopropane Ring Constrains Rotational Freedom and Shapes Binding Topology

The cyclopropane ring in 1-hexylcyclopropan-1-amine imposes significant conformational rigidity compared to its linear alkylamine counterpart hexylamine. Cyclopropylamine has a ring strain energy of approximately 27.5 kcal/mol, which restricts bond rotation and locks the amine substituent into a defined spatial orientation [1]. By contrast, hexylamine (CH₃(CH₂)₅NH₂, bp 131–132 °C, density 0.766 g/mL, pKa 10.56) is a conformationally flexible linear primary amine with seven rotatable bonds . In medicinal chemistry, the introduction of a cyclopropane ring is a well-established strategy to reduce the entropic penalty of binding, enhance metabolic stability by shielding the amine from oxidative deamination, and increase blood-brain barrier permeability [2]. The combination of a cyclopropane ring and an n-hexyl chain in 1-hexylcyclopropan-1-amine provides a unique conformational profile: the rigid cyclopropane core constrains the amine geometry while the flexible hexyl chain can explore hydrophobic binding pockets, a feature not available in either the simple cyclopropylamine scaffold or the fully flexible hexylamine.

Conformational restriction Cyclopropane ring strain Binding entropy Metabolic stability Lead optimization

Scalable Synthetic Accessibility via Formal Tertiary Csp³–H Amination of Cyclopropanes: A Transition-Metal-Free Route to 1-Substituted Cyclopropylamines

Liu et al. (2021) reported a phosphine-catalyzed formal tertiary Csp³–H amination of cyclopropanes that provides direct access to 1-substituted cyclopropylamines, including 1-alkyl variants, under mild, transition-metal-free conditions with excellent regioselectivity [1]. This methodology is directly applicable to the synthesis of 1-hexylcyclopropan-1-amine from the corresponding 1-hexylcyclopropane precursor. Complementary scalable routes to optically active 1-cyclopropylalkyl-1-amines are disclosed in patent EP 3867224 A1 (2021), which describes a resolution-based process for producing non-racemic 1-cyclopropyl alkyl-1-amines as building blocks for substituted pyrazinones used in RORγ modulator programs [2]. The Curtius rearrangement of cyclopropanecarboxylic acid derivatives represents a third established route to 1-substituted cyclopropylamines [3]. Unlike 1-arylcyclopropylamines (which require transition-metal-catalyzed cross-coupling for aryl group introduction), 1-alkyl variants such as 1-hexylcyclopropan-1-amine can be accessed through simpler, more scalable synthetic sequences, offering a procurement advantage in terms of cost and supply chain reliability for research programs requiring multi-gram quantities.

Synthetic methodology C–H amination Cyclopropane functionalization Scalable synthesis Building block access

1-Hexylcyclopropan-1-amine: Evidence-Backed Research and Industrial Application Scenarios


Medicinal Chemistry: KDM1A/LSD1 Inhibitor Lead Optimization and Selectivity Profiling

1-Hexylcyclopropan-1-amine serves as a high-lipophilicity, alkyl-substituted building block for structure–activity relationship (SAR) exploration of covalent KDM1A/LSD1 inhibitors. The class-level SAR established by Vianello et al. (2014) demonstrates that bulkier 1-substituents on the cyclopropylamine ring systematically improve KDM1A inhibitory potency and selectivity over MAO A/B [1]. Incorporating the n-hexyl chain enables medicinal chemists to probe the hydrophobic tolerance of the KDM1A active site while simultaneously reducing off-target MAO engagement—a key liability of the tranylcypromine scaffold (KDM1A IC₅₀ 20.7 μM with poor MAO selectivity) . The Pieroni et al. (2015) follow-up study confirmed that optimized α-substituted cyclopropylamine derivatives can achieve low nanomolar KDM1A IC₅₀ values with high selectivity in secondary assays [2].

Chemical Biology: Tool Compound for Probing Alkyl Chain Length Effects on Cyclopropylamine Pharmacophore Performance

As the six-carbon member of the 1-alkylcyclopropylamine homologous series, 1-hexylcyclopropan-1-amine enables systematic investigation of alkyl chain length effects on key drug-like properties. Compared to shorter-chain analogs (methyl, ethyl, propyl), the hexyl derivative provides maximal lipophilicity (estimated LogP ~2.0–2.8, approximately 230-fold higher octanol-water partitioning than the cyclopropylamine parent [1]) while retaining the covalent cyclopropylamine warhead. This makes it a valuable reference compound for establishing LogP-activity and LogP-selectivity relationships in epigenetic inhibitor programs [2]. The compound's conformational profile—a rigid cyclopropane core with a flexible hydrophobic tail—also makes it suitable for studying the interplay between conformational restriction and membrane permeability in CNS-targeted cyclopropylamine derivatives [3].

Synthetic Chemistry: Scalable Intermediate for RORγ Modulator and Pyrazinone-Based Drug Discovery Programs

Patent EP 3867224 A1 (2021) discloses scalable methods for preparing optically active 1-cyclopropylalkyl-1-amines as key intermediates in the synthesis of substituted pyrazinones, which serve as RORγ modulators for treating inflammatory diseases including psoriasis [1]. 1-Hexylcyclopropan-1-amine, as a 1-alkyl-substituted cyclopropylamine, can be accessed via the phosphine-catalyzed formal Csp³–H amination methodology reported by Liu et al. (2021), which proceeds under mild, transition-metal-free conditions with excellent regioselectivity . The Curtius rearrangement of the corresponding cyclopropanecarboxylic acid provides an alternative scalable route [2]. These multiple synthetic options offer procurement flexibility and cost advantages compared to 1-arylcyclopropylamine scaffolds that require expensive transition-metal-catalyzed steps.

Pharmacokinetic Optimization: Lipophilic Handle for Modulating ADME Properties of Cyclopropylamine-Based Leads

The n-hexyl chain of 1-hexylcyclopropan-1-amine serves as a metabolically stable lipophilic 'handle' for tuning absorption, distribution, metabolism, and excretion (ADME) parameters without introducing aromatic rings that are susceptible to oxidative metabolism. The cyclopropane ring itself is known to enhance metabolic stability by shielding the adjacent amine from oxidative deamination and reducing plasma clearance compared to linear alkylamine counterparts [1]. In lead optimization campaigns, 1-hexylcyclopropan-1-amine can be deployed as a maximal-lipophilicity comparator to establish the upper boundary of the lipophilic efficiency (LipE) window for a given cyclopropylamine chemotype, guiding the selection of optimal alkyl chain length for balancing potency, selectivity, and pharmacokinetic properties [2].

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